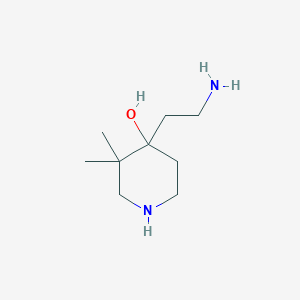
6-Bromo-4-methylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methylhex-1-ene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the sixth carbon of a hexene chain, which also has a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-4-methylhex-1-ene can be synthesized through several methods. One common approach involves the bromination of 4-methylhex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. This method ensures the selective bromination at the allylic position, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Halogens and Hydrogen Halides: Bromine, chlorine, and hydrogen bromide are used in addition reactions.
Major Products
Substitution: Alcohols, ethers, and amines.
Elimination: Alkenes such as 4-methylhex-1-ene.
Addition: Dihalides and haloalkanes.
Scientific Research Applications
6-Bromo-4-methylhex-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and advanced materials.
Pharmaceutical Research: Investigated for its potential in drug development and as a building block for bioactive compounds
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylhex-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For instance, in radical bromination, the compound forms a bromine radical that initiates a chain reaction, leading to the substitution of hydrogen atoms at the allylic position . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-1-hexene: Similar structure but with the bromine atom at a different position.
4-Methylhex-1-ene: Lacks the bromine atom, making it less reactive in certain substitution and addition reactions.
Uniqueness
6-Bromo-4-methylhex-1-ene is unique due to its specific bromination pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
6-bromo-4-methylhex-1-ene |
InChI |
InChI=1S/C7H13Br/c1-3-4-7(2)5-6-8/h3,7H,1,4-6H2,2H3 |
InChI Key |
AXCLVVKUDJQYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)




![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)


![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)




